Methyl 3-(piperidin-4-yl)benzoate hydrochloride

Medicinal Chemistry Structure-Activity Relationship Drug Design

Scaling Boehringer Ingelheim patent routes demands exact meta-substituted piperidinyl-benzoate intermediates-substituting the para-isomer or free base risks batch failure. CAS 726185-54-2, supplied as the crystalline HCl salt at ≥97% purity, eliminates this risk. • Meta (3-) geometry: distinct exit vector for GlyT1, MAGL & CNS-target libraries • HCl salt: reliable crystallinity & aqueous solubility for automated liquid handlers • Consistent lot purity minimizes stoichiometry recalibration in HTS arrays

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 726185-54-2
Cat. No. B1419096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-4-yl)benzoate hydrochloride
CAS726185-54-2
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H
InChIKeyCTBDUSKBEWVQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(piperidin-4-yl)benzoate hydrochloride: Core Identity & Specifications


Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) is a heterocyclic building block consisting of a benzoate ester linked to a piperidine ring at the meta (3‑) position, isolated as the hydrochloride salt . With a molecular formula of C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g·mol⁻¹, it is supplied as a solid with typical purities of 97–98% . The compound serves as a versatile intermediate in medicinal chemistry, most notably as a precursor for piperidinyl‑benzoate based pharmaceutical agents described in Boehringer Ingelheim patents [1]. Its meta‑substitution pattern and salt form are defining structural features that distinguish it from closely related regioisomers and free‑base analogs.

Methyl 3-(piperidin-4-yl)benzoate hydrochloride: Why Generic Analogs Fail


Piperidinyl‑benzoate analogs cannot be freely interchanged because the position of the piperidine attachment on the phenyl ring and the salt form dictate both the physicochemical properties and the downstream synthetic utility. The 3‑substituted regioisomer places the piperidine meta to the ester, creating a distinct exit vector and steric environment compared to the 4‑substituted analog, which can lead to divergent binding affinities and reactivities in further functionalization [1]. Additionally, the hydrochloride salt confers reliable crystallinity, aqueous solubility, and handling characteristics that are absent in the free base, directly impacting formulation and scale‑up workflows . These structural and physical differences mean that a procurement specification for CAS 726185‑54‑2 cannot be met by casually substituting the para‑isomer or a different salt form without risking synthetic failure or batch inconsistency.

Differentiation Evidence for Methyl 3-(piperidin-4-yl)benzoate hydrochloride


Regioisomeric Impact on Molecular Geometry and Binding

The 3‑substitution pattern on the phenyl ring positions the piperidine nitrogen at a different distance and angle relative to the ester carbonyl compared to the 4‑substituted regioisomer. In the 3‑isomer, the piperidine ring is attached to the meta carbon, resulting in a steric and electronic profile that is distinct from the para‑substituted analog (CAS 936130‑82‑4) [1]. Although direct head‑to‑head biological data for the two regioisomers is not publicly available, established SAR principles for piperidinyl‑benzoates indicate that meta‑ vs. para‑connectivity alters the shape and electrostatic potential surface, which can critically influence target binding [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Salt Form Differentiation: Hydrochloride vs. Free Base

Methyl 3‑(piperidin‑4‑yl)benzoate hydrochloride (CAS 726185‑54‑2) is supplied as a crystalline solid with a melting point and aqueous solubility profile suitable for direct use in aqueous reactions and salt metathesis. In contrast, the free base (CAS 744197‑23‑7) is a different physical form with lower aqueous solubility and different handling characteristics . Vendor specifications consistently report ≥97% purity for the hydrochloride salt, while free‑base purity and stability are less standardized . The hydrochloride form also avoids the need for in‑situ salt formation, reducing variability in multi‑step syntheses.

Pre-formulation Salt Selection Solubility

Patent-Documented Intermediate Utility

The Boehringer Ingelheim patent US2004/0192729 A1 explicitly employs methyl 3‑(piperidin‑4‑yl)benzoate as a building block for the synthesis of compound (61), a complex bipiperidinyl‑benzoate with potential therapeutic activity [1]. The same patent does not list the 4‑substituted regioisomer or the free base in analogous synthetic schemes, indicating that the 3‑substituted hydrochloride is the designated precursor for this class of compounds. This creates a direct link between CAS 726185‑54‑2 and a published pharmaceutical lead series.

Process Chemistry Patent Analysis Intermediate Sourcing

Purity and Supply Consistency Across Vendors

Multiple reputable suppliers (AKSci, Fluorochem, Bidepharm, Sigma‑Aldrich) list methyl 3‑(piperidin‑4‑yl)benzoate hydrochloride at purities between 97% and 98%, with supporting analytical data (NMR, HPLC, GC) available upon request . In contrast, the 4‑substituted regioisomer is offered by fewer vendors and often with less comprehensive analytical documentation. The availability of consistent, high‑purity material from independent sources reduces the risk of batch‑to‑batch variability in long‑term research programs.

Quality Control Procurement Analytical Chemistry

Application Scenarios: Methyl 3-(piperidin-4-yl)benzoate hydrochloride


Meta-Substituted Piperidinyl-benzoate for Lead Optimization

Programs targeting GlyT1, MAGL, or similar CNS receptors can directly employ CAS 726185‑54‑2 to construct 3‑substituted piperidinyl‑benzoate libraries. The meta geometry offers a distinct vector that complements the binding pockets of these targets, as suggested by the privileged scaffold studies [2]. Using the pre‑formed hydrochloride salt accelerates parallel synthesis by eliminating a salt‑formation step.

Scale-Up of Patent-Protected Intermediates

When scaling the Boehringer Ingelheim compound (61) or related analogs, the exact intermediate methyl 3‑(piperidin‑4‑yl)benzoate hydrochloride must be sourced to guarantee fidelity to the patented route [2]. Substitution with the 4‑isomer would yield a different final product, potentially voiding regulatory and IP strategies.

High-Throughput Experimentation and Automated Synthesis

The consistent solid form, ≥97% purity, and reliable solubility of the hydrochloride salt [2] make it ideal for automated liquid handlers and solid‑dispensing robots. The narrow purity range across vendors minimizes the need for re‑calibration of stoichiometry in high‑throughput reaction arrays.

Fragment-Based Drug Discovery and Biophysical Assays

The compound can serve as a fragment or a fragment‑linking precursor in NMR and SPR screens. Its hydrochloride salt ensures adequate solubility in aqueous assay buffers, and the meta substitution offers a distinct shape for fragment growing, as informed by SAR principles of piperidinyl‑benzoate series [2].

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